molecular formula C9H8N2O2 B1367536 1-Methyl-7-nitro-1H-indole CAS No. 101489-23-0

1-Methyl-7-nitro-1H-indole

Cat. No.: B1367536
CAS No.: 101489-23-0
M. Wt: 176.17 g/mol
InChI Key: FUPIEEZTCMDMTO-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Scientific Research Applications

1-Methyl-7-nitro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely . For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions in the research of indole derivatives like 1-Methyl-7-nitro-1H-indole could involve the development of novel methods of synthesis , the investigation of their biological activity , and their potential applications in the treatment of various diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Biochemical Analysis

Biochemical Properties

1-Methyl-7-nitro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been found to bind to certain receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and cellular responses to environmental toxins .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of other substrates . Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and subsequent changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure. Prolonged exposure to this compound has been associated with sustained changes in gene expression, enzyme activity, and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications and minimizing potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects.

Preparation Methods

The synthesis of 1-Methyl-7-nitro-1H-indole typically involves the nitration of 1-Methylindole. One common method includes the reaction of 1-Methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indole ring .

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the preparation of intermediates, purification, and final product isolation. The Fischer indole synthesis is a well-known method for producing indole derivatives, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

1-Methyl-7-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas and palladium catalyst for reduction, and various halogenating agents for halogenation reactions. Major products formed from these reactions include 1-Methyl-7-amino-1H-indole and halogenated derivatives of this compound .

Comparison with Similar Compounds

1-Methyl-7-nitro-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-methyl-7-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPIEEZTCMDMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542363
Record name 1-Methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101489-23-0
Record name 1-Methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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